molecular formula C10H10FNO3S B13250111 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13250111
M. Wt: 243.26 g/mol
InChI Key: MOFUTAOBJMVVGZ-UHFFFAOYSA-N
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Description

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under inert atmosphere conditions to prevent any unwanted side reactions. The reaction temperature is maintained at a low range, typically between 0°C to 10°C, to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction is carried out in large reactors with precise temperature and pressure control to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various sulfonamide, sulfonate, and sulfone derivatives.

    Reduction Reactions: Corresponding sulfonamide.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The compound primarily targets enzymes with active site serine residues, forming stable sulfonyl-enzyme complexes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride
  • 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride
  • 4-(Pyrrolidin-1-yl)benzonitrile derivatives

Uniqueness

4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its chloride and nitrile counterparts. This uniqueness makes it a valuable compound for specific applications in enzyme inhibition and organic synthesis .

Properties

Molecular Formula

C10H10FNO3S

Molecular Weight

243.26 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C10H10FNO3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2

InChI Key

MOFUTAOBJMVVGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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